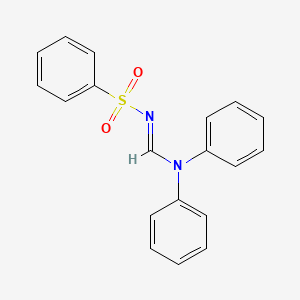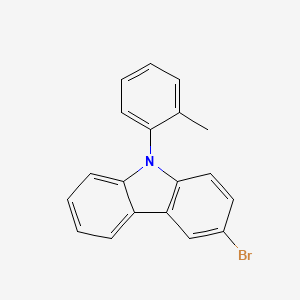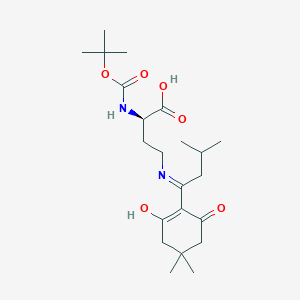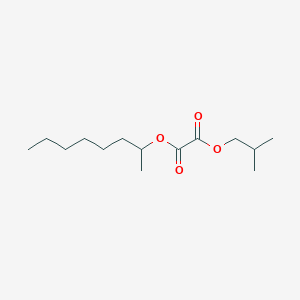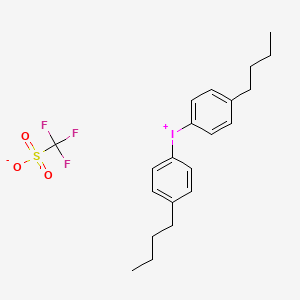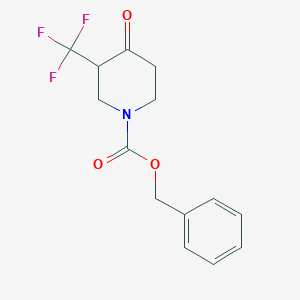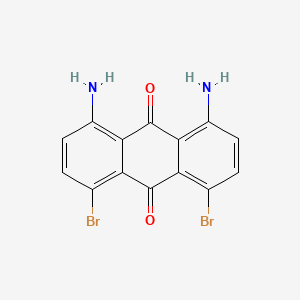
1-Amino-6,7-difluoroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-6,7-difluoroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7F2NO2 and a molecular weight of 259.21 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino and difluoro substituents on the anthracene core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Amino-6,7-difluoroanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and efficient, allowing for the production of optically pure amide derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-6,7-difluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-6,7-difluoroanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-6,7-difluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, its interaction with specific enzymes and receptors can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
1-Amino-6,7-difluoroanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Aminoanthracene-9,10-dione: Lacks the difluoro substituents, which may affect its reactivity and biological activity.
6,7-Difluoroanthracene-9,10-dione: Lacks the amino group, which may influence its chemical properties and applications.
Mitoxantrone: A diamino-9,10-anthracenedione derivative used as an anticancer drug.
The presence of both amino and difluoro groups in this compound makes it unique, as these substituents can significantly impact its chemical reactivity and biological activity.
Properties
CAS No. |
1088-12-6 |
|---|---|
Molecular Formula |
C14H7F2NO2 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
1-amino-6,7-difluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-9-4-7-8(5-10(9)16)14(19)12-6(13(7)18)2-1-3-11(12)17/h1-5H,17H2 |
InChI Key |
LQALCRBYILBSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


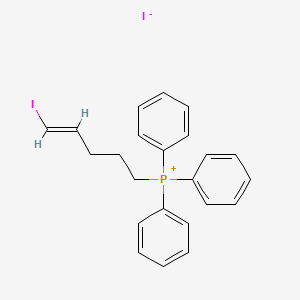
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
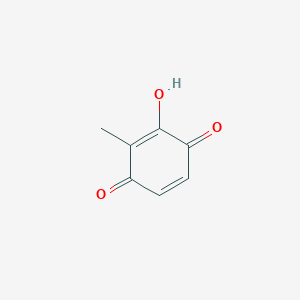
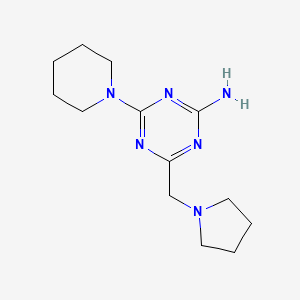
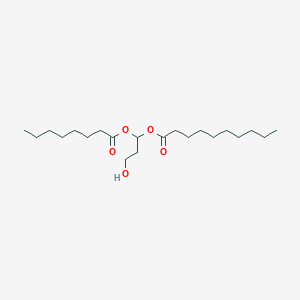
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)
